B1574963 CD59 glycoprotein precursor (106-114)

CD59 glycoprotein precursor (106-114)

Número de catálogo: B1574963
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CD59 glycoprotein precursor

Aplicaciones Científicas De Investigación

CD59-C9 Binding Interaction

CD59 is a membrane glycoprotein that regulates the formation of the cytolytic membrane attack complex (MAC or C5b-9) on host cell membranes. It functions by binding to C8 and C9 during MAC assembly. A study by (Huang et al., 2006) identified a specific sequence in human C9 as the primary CD59 recognition domain. This discovery is crucial for understanding CD59-mediated regulation of MAC formation.

High-Resolution Structures of CD59

Research by (Leath et al., 2007) detailed the high-resolution structures of bacterially expressed, non-glycosylated soluble human CD59. These structures provide insights into CD59's role in inhibiting the terminal pathway of complement, preventing MAC formation.

Role of SPPL3 in CD59 Staining

Kawaguchi, Yamamoto-Hino, and Goto (2021) found that SPPL3, a protease, is crucial for the surface labeling of CD59. Their study (Kawaguchi et al., 2021) reveals the impact of SPPL3 on CD59 staining and its implications for complement-dependent cytotoxicity.

Enhanced Complement Inhibitory Activity

Huang, Smith, Song, Morgan, Abagyan, and Tomlinson (2005) conducted a study (Huang et al., 2005) on the potential of CD59 in treating various inflammatory conditions. They identified mutations that enhance CD59 activity, pointing to new therapeutic possibilities.

CD59 in Hemolysis and Hemoglobinuria

A study by (Holt et al., 2001) on CD59-deficient mice showed increased susceptibility to complement and spontaneous intravascular hemolysis. This research is significant for understanding the role of CD59 in protecting against membrane attack complex damage.

CD59 as a Blood Group Antigen

Anliker et al. (2014) defined a new blood group antigen based on anti-CD59, detected in a CD59-deficient patient. This discovery (Anliker et al., 2014) is pivotal for blood transfusion and immunohematology.

CD59 Structure and Complement Protein Interaction

The study by (Huang et al., 2007) provides a detailed structure of CD59 and its implications for molecular recognition of complement proteins C8 and C9, crucial for designing therapeutics targeting CD59.

CD59 Expression and Breast Cancer Prognosis

Research by (Madjd et al., 2003) revealed that loss of CD59 expression in breast tumors correlates with poor survival, indicating its role in cancer progression.

CD59 Blood Group Polymorphism

Li, Lin, and Li (2018) identified a novel mutation in the CD59 gene, contributing to our understanding of the CD59 blood group's polymorphism (Li et al., 2018).

CD59 in Paroxysmal Nocturnal Hemoglobinuria

Mevorach (2015) discussed the role of CD59 deficiency in paroxysmal nocturnal hemoglobinuria (PNH), highlighting its importance in understanding the pathophysiology of PNH and similar diseases (Mevorach, 2015).

CD59 in Diabetes

Nicholson-Weller (2013) explored the role of CD59 in diabetes, particularly its link to abnormal microvasculature in diabetic patients, providing insights into the interplay of CD59 and diabetes (Nicholson-Weller, 2013).

Propiedades

Secuencia

SLSEKTVLL

Fuente

Homo sapiens (human)

Almacenamiento

Common storage 2-8℃, long time storage -20℃.

Sinónimo

CD59 glycoprotein precursor (106-114)

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.